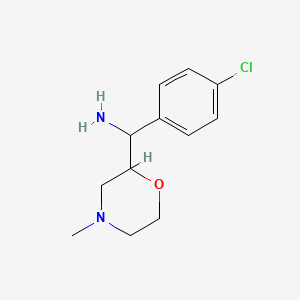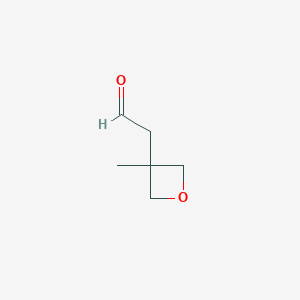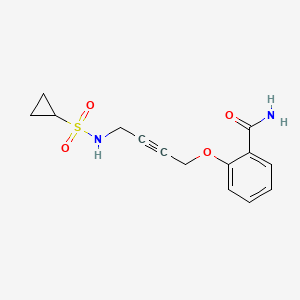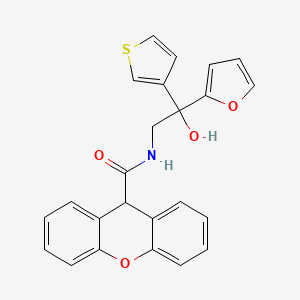
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as FX1, and it is a xanthene derivative that has shown promising results in various fields of research.
Mécanisme D'action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is likely involved in the compound’s synthesis, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that boronic esters, which may be involved in the compound’s synthesis, are generally environmentally benign and readily prepared .
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Action Environment
It’s worth noting that boronic esters, which may be involved in the compound’s synthesis, are generally environmentally benign .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FX1 in lab experiments is its relatively simple synthesis method and low cost. Additionally, FX1 has shown promising results in various fields of research, making it a versatile compound for scientific studies. However, one limitation of using FX1 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on FX1. In cancer research, further studies are needed to determine the efficacy of FX1 in vivo and its potential as a therapeutic agent. In inflammation research, more studies are needed to determine the specific mechanisms by which FX1 inhibits the immune response. In neurodegenerative disease research, further studies are needed to determine the potential of FX1 as a treatment for Alzheimer's disease and other neurodegenerative diseases.
In conclusion, FX1 is a promising compound that has shown significant potential in various fields of scientific research. Its relatively simple synthesis method, low cost, and versatile applications make it an attractive compound for further studies. While more research is needed to fully understand its mechanism of action and potential as a therapeutic agent, FX1 represents a promising avenue for future scientific research.
Méthodes De Synthèse
FX1 can be synthesized using a simple two-step reaction process. First, the starting material, 9H-xanthene-9-carboxylic acid, is converted into the corresponding acid chloride using thionyl chloride. Then, the acid chloride is reacted with 2-amino-2-(furan-2-yl)-1-propanol and 2-amino-2-(thiophen-3-yl)ethanol to yield FX1.
Applications De Recherche Scientifique
FX1 has been extensively studied for its potential in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, FX1 has shown promising results as an inhibitor of the Akt/mTOR signaling pathway, which is commonly overexpressed in many types of cancer. Inflammation research has shown that FX1 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, FX1 has shown potential as a neuroprotective agent by inhibiting the formation of amyloid-beta plaques, which are commonly found in Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-13-30-14-16)21-10-5-12-28-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVALYHJIYNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)(C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)

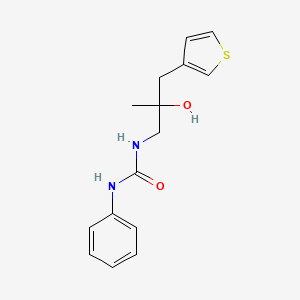
![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-1-(p-tolyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2910657.png)


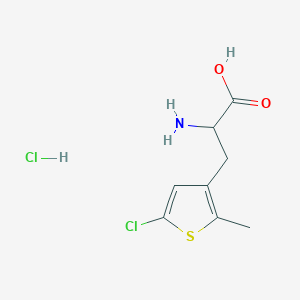
![tert-butyl N-(2-methyl-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}propyl)carbamate](/img/structure/B2910664.png)
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2910665.png)
